molecular formula C13H10BrNO B1585623 4-bromo-N-phenylbenzamide CAS No. 6846-12-4

4-bromo-N-phenylbenzamide

Cat. No.: B1585623
CAS No.: 6846-12-4
M. Wt: 276.13 g/mol
InChI Key: QVTGXXQAVWWJRO-UHFFFAOYSA-N
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Description

4-Bromo-N-phenylbenzamide is an organic compound with the molecular formula C₁₃H₁₀BrNO and a molecular weight of 276.13 g/mol . It is a derivative of benzamide, where a bromine atom is substituted at the para position of the benzene ring, and an aniline group is attached to the amide nitrogen. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product after purification .

Another method involves the acylation of aniline with 4-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-phenylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides with various functional groups.

    Reduction: Formation of N-phenylbenzylamine derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity . The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group attached to the amide nitrogen.

    4-Bromo-N-butylbenzamide: Similar structure but with a butyl group instead of a phenyl group attached to the amide nitrogen.

    4-Bromo-N-phenylacetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

4-Bromo-N-phenylbenzamide is unique due to the presence of both a bromine atom and a phenyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTGXXQAVWWJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351112
Record name 4-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6846-12-4
Record name 4-bromo-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline (0.87 mL, 9.57 mmol) was added slowly to a mixture of 4-Bromo-1-benzenecarbonyl chloride (2.0 g, 9.11 mmol) and triethyl amine (1.9 mL, 13.67 mmol) in dichloromethane (95 mL). After 3 hours, solvent was removed under reduced pressure. Ethyl acetate was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was re-crystallized from ethyl acetate/heptane to give N1-phenyl-4-bromobenzamide (1.00 g, 40%). 1H NMR (DMSO-d6) δ 7.11 (m, 1H), 7.38 (m, 2H), 7.76 (m, 4H), 7.92 (m, 2H), 10.30 (s, 1H).
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phenethylamine (1.2 mL, 9.57 mmol) was added slowly to a mixture of 4-Bromo-1-benzenecarbonyl chloride (2.0 g, 9.11 mmol) and triethyl amine (1.9 mL, 13.67 mmol) in dichloromethane (95 mL). After 3 hours, solvent was removed under reduced pressure. Ethyl acetate was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was re-crystallized from ethyl acetate/heptane to give N1-phenyl-4-bromobenzamide (1.925 g, 69%). 1H NMR (DMSO-d6) δ 2.84 (m, 2H), 3.47 (m, 2H), 7.28 (m, 5H), 7.67 (d, J=8.59 Hz, 2H), 7.76 (d, J=8.59 Hz, 4H), 8.64 (m, 1H).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl rings in 4-Bromo-N-phenylbenzamide?

A1: The molecule of this compound exhibits a twisted conformation. The dihedral angle between the phenyl and 4-bromophenyl rings is 58.63° []. This indicates that the two rings are not coplanar but rather twisted relative to each other.

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